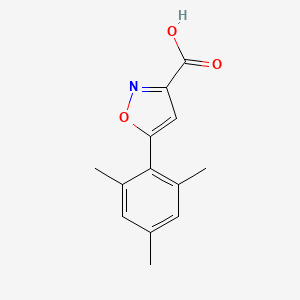

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

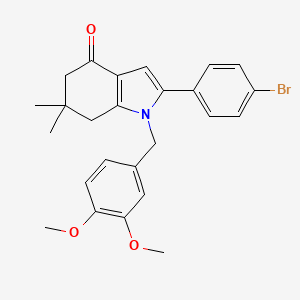

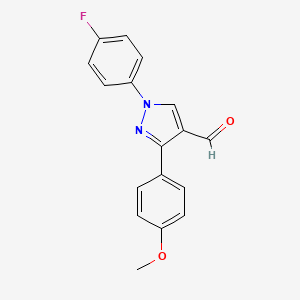

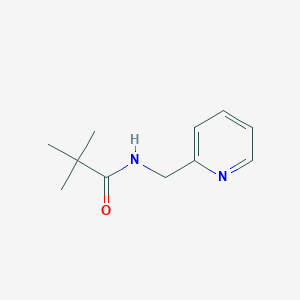

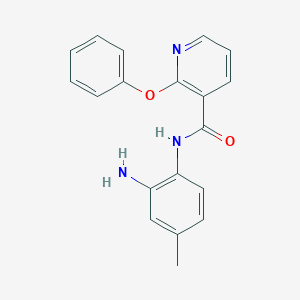

The compound “5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring is a carboxylic acid group (-COOH) and a trimethylphenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with three methyl groups (-CH3) attached .

Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups it contains. The oxazole ring, carboxylic acid group, and trimethylphenyl group could each participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure and the functional groups it contains .Scientific Research Applications

Electroluminescent Devices

The compound’s derivatives have been studied for their potential use in OLEDs (Organic Light-Emitting Diodes) . The presence of the trimethylphenyl group contributes to the stability and fluorescence efficiency of the material, making it suitable for use in electroluminescent devices .

Luminescent Materials

Due to its high fluorescence efficiency, this compound can be used to create stable luminescent materials. These materials are promising for applications that require high photostability, such as in lighting and display technologies .

Catalysis

The oxazole derivative can act as a ligand in catalytic processes. Its structure allows it to coordinate with metals, facilitating various catalytic reactions including cross-coupling and oxidation processes .

Medicinal Chemistry

In medicinal chemistry, the compound can be utilized to synthesize bioactive molecules. Its carboxylic acid group can be modified to create new compounds with potential therapeutic effects .

Polymer Materials

The structural features of this compound, particularly the oxazole ring, make it a candidate for the synthesis of polymer materials . These materials can have applications in biotechnology and nanotechnology .

Sensing Devices

Due to its chemical reactivity, the compound can be used in the development of chemical sensors . These sensors can detect specific substances or changes in the environment, useful in industrial and environmental monitoring .

Pharmaceutical Intermediates

The related trimethylphenyl compounds are used as intermediates in pharmaceutical manufacturing. They can be involved in the synthesis of various drugs, highlighting the importance of this compound in the pharmaceutical industry .

Optoelectronics

The compound’s derivatives show potential in the field of optoelectronics , particularly in the development of new types of photovoltaic cells and light sensors . The trimethylphenyl group enhances the material’s electronic properties, which is crucial for these applications .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)11-6-10(13(15)16)14-17-11/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQVKSHZOZTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=NO2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)